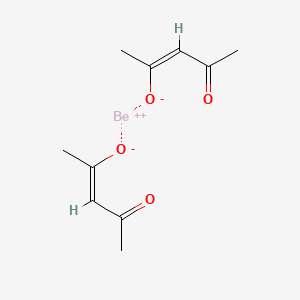![molecular formula C50H36N6O2 B3825633 2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE](/img/structure/B3825633.png)
2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE
概要
説明
2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and amide linkages. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.
科学的研究の応用
2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular functions and activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Phenylquinoline-4-Carboxylic Acid Derivatives: These compounds share a similar quinazoline structure and are studied for their histone deacetylase inhibitory activity.
N-Phenylacetamide Derivatives: These compounds have similar amide linkages and are investigated for their antimicrobial and anticancer properties.
Uniqueness
2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE is unique due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity can enhance its specificity and potency in various applications.
特性
IUPAC Name |
2-phenyl-N-[4-[4-[4-[2-[4-[(2-phenylacetyl)amino]phenyl]quinazolin-4-yl]phenyl]quinazolin-2-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H36N6O2/c57-45(31-33-11-3-1-4-12-33)51-39-27-23-37(24-28-39)49-53-43-17-9-7-15-41(43)47(55-49)35-19-21-36(22-20-35)48-42-16-8-10-18-44(42)54-50(56-48)38-25-29-40(30-26-38)52-46(58)32-34-13-5-2-6-14-34/h1-30H,31-32H2,(H,51,57)(H,52,58) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBMENNLXSBALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=N3)C5=CC=C(C=C5)C6=NC(=NC7=CC=CC=C76)C8=CC=C(C=C8)NC(=O)CC9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H36N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-1-[1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide](/img/structure/B3825555.png)
![2-[(3-aminoisoindol-1-ylidene)amino]benzonitrile](/img/structure/B3825559.png)
![11,11'-methylenebis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)](/img/structure/B3825562.png)

![4-{[4-(4-aminobenzyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3825576.png)



![N',N'''-(4-methyl-1,3-phenylene)bis[N-(2-cyanophenyl)urea]](/img/structure/B3825598.png)
![3-Methylsulfanyl-1-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]propan-1-one](/img/structure/B3825600.png)
![2,2'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylenenitrilomethylylidene)]diphenol](/img/structure/B3825602.png)
![N-[5,5-dioxo-7-(pyridin-2-ylmethylideneamino)dibenzothiophen-3-yl]-1-pyridin-2-ylmethanimine](/img/structure/B3825609.png)
![4-[8-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5,5-dioxodibenzothiophen-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B3825638.png)
![2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]CARBAMOYL}PHENYL)BENZAMIDE](/img/structure/B3825653.png)
